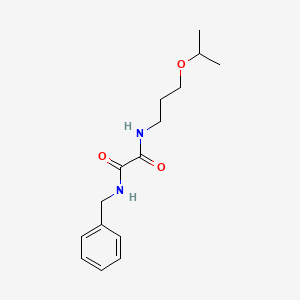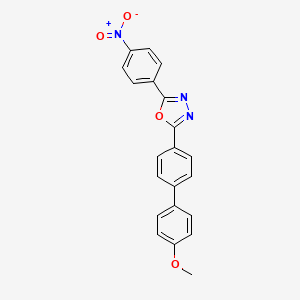![molecular formula C19H24N4O2 B4934144 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential use in various fields. The compound is also known as Ostarine or MK-2866 and belongs to the class of selective androgen receptor modulators (SARMs). In
作用機序
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle mass, as well as an increase in bone density. The compound also has anti-catabolic properties, which means it can prevent the breakdown of muscle tissue.
Biochemical and Physiological Effects
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase muscle mass and bone density, as well as improve physical performance. The compound has also been shown to have anti-inflammatory properties, which can help reduce pain and inflammation in the body.
実験室実験の利点と制限
The advantages of using 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide in lab experiments include its selective binding to androgen receptors, which allows for targeted effects on muscle and bone tissue. The compound also has a relatively low toxicity, which makes it safe for use in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain situations. Additionally, the compound has a short half-life, which means it may need to be administered frequently to maintain its effects.
将来の方向性
There are several future directions for the research of 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide. One potential direction is the development of more potent and selective SARMs, which can have even greater effects on muscle and bone tissue. Additionally, the compound could be researched for its potential use in treating other conditions, such as muscle wasting associated with aging or chronic diseases. Finally, the compound could be researched for its potential use in combination with other drugs, such as chemotherapy agents, to improve their effectiveness and reduce side effects.
合成法
The synthesis of 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide involves several steps. The first step is the reaction between 4-cyano-3-(trifluoromethyl)phenylisocyanate and 2-phenylethylamine to yield 4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)carbamate. The second step involves the reaction between 4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)carbamate and 1-(2-iodoethyl)pyrazole to yield 1-(2-iodoethyl)-4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide. The final step involves the reaction between 1-(2-iodoethyl)-4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide and 3-piperidinecarboxylic acid to yield 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide.
科学的研究の応用
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has been researched for its potential use in various fields, including muscle wasting diseases, osteoporosis, and androgen replacement therapy. The compound has shown promising results in increasing muscle mass and bone density in animal studies, without the negative side effects associated with traditional androgen therapy. Additionally, the compound has been researched for its potential use in treating various cancers, including breast cancer and prostate cancer.
特性
IUPAC Name |
6-oxo-1-(2-phenylethyl)-N-(2-pyrazol-1-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-8-7-17(19(25)20-11-14-23-12-4-10-21-23)15-22(18)13-9-16-5-2-1-3-6-16/h1-6,10,12,17H,7-9,11,13-15H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMTVHXRFSYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCN2C=CC=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)
![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
